molecular formula C12H12FN3O2S B215389 1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole

1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole

Cat. No. B215389
M. Wt: 281.31 g/mol
InChI Key: SBIUFAIQRORPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In infectious disease research, it has been found to have antimicrobial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and influenza virus.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole in lab experiments include its synthetic availability, low toxicity, and broad-spectrum activity against various diseases. However, its limitations include its relatively low potency and selectivity, which may require higher concentrations to achieve therapeutic effects. Additionally, its mechanism of action is not fully understood, which may limit its potential for further development.

Future Directions

There are several future directions for the research and development of 1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole. One direction is to improve its potency and selectivity by modifying its chemical structure. Another direction is to investigate its potential as a combination therapy with other drugs to enhance its therapeutic effects. Additionally, its potential for clinical applications in cancer, inflammation, and infectious diseases should be further explored through preclinical and clinical studies. Finally, its mechanism of action should be further elucidated to provide insights into its therapeutic potential.

Synthesis Methods

The synthesis of 1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole involves the reaction of 4-fluorobenzenethiol with 1-ethyl-2-methylimidazole-4,5-dicarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to produce the final product. The yield of the product depends on the reaction conditions, such as the choice of base, solvent, and temperature.

Scientific Research Applications

1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, it has been found to have antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.

properties

Product Name

1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

IUPAC Name

1-ethyl-5-(4-fluorophenyl)sulfanyl-2-methyl-4-nitroimidazole

InChI

InChI=1S/C12H12FN3O2S/c1-3-15-8(2)14-11(16(17)18)12(15)19-10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3

InChI Key

SBIUFAIQRORPGW-UHFFFAOYSA-N

SMILES

CCN1C(=NC(=C1SC2=CC=C(C=C2)F)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=NC(=C1SC2=CC=C(C=C2)F)[N+](=O)[O-])C

Origin of Product

United States

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